

# An In-depth Technical Guide to Phantolide (CAS No. 15323-35-0)

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## Compound of Interest

Compound Name: *Phantolide*

Cat. No.: *B117643*

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A Note to the Reader: This guide is intended for researchers, scientists, and drug development professionals. It is structured to provide a comprehensive technical overview of **Phantolide**, moving from its fundamental chemistry to its biological interactions and environmental footprint. The information herein is synthesized from peer-reviewed literature and technical data sources to ensure scientific integrity and practical relevance.

## Section 1: Chemical Identity and Physicochemical Properties

**Phantolide**, systematically named 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)ethanone, is a synthetic polycyclic musk, a class of compounds widely used for their persistent and pleasant musk-like aroma in a variety of consumer products. [1] Its utility in the fragrance industry stems from its stability under light exposure and in various formulations, such as soaps, where it also acts as a fragrance fixative. [1]

### Core Chemical Data

A summary of the key chemical and physical properties of **Phantolide** is presented in Table 1. This data is crucial for understanding its behavior in both biological and environmental systems, influencing factors such as solubility, volatility, and potential for bioaccumulation.

Property	Value	Source(s)
CAS Number	15323-35-0	[2][3]
Molecular Formula	C <sub>17</sub> H <sub>24</sub> O	[2][3]
Molecular Weight	244.37 g/mol	[2][3]
IUPAC Name	1-(1,1,2,3,3,6-hexamethyl-2H-inden-5-yl)ethanone	
Alternate Names	1-(2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)ethanone	[2]
Log Kow (Octanol-Water Partition Coefficient)	5.4 - 5.7 (experimental)	[4]
Water Solubility	1.25 mg/L	[4]
Vapor Pressure	Moderately volatile	[4]

The high Log Kow value indicates that **Phantolide** is lipophilic, suggesting a tendency to partition into fatty tissues and a potential for bioaccumulation in organisms. [4]

## Section 2: Synthesis and Chemical Reactivity

The primary route for the synthesis of **Phantolide** is through the Friedel–Crafts acetylation of 1,1,2,3,3,5-hexamethyl indane. [1] While specific, modern, detailed protocols are not widely published in open literature, the general principles of Friedel-Crafts reactions are well-established. The synthesis of the indanone core structure can be achieved through various methods, including the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or the reaction of  $\alpha,\beta$ -unsaturated carboxylic acids with benzene derivatives using polyphosphoric acid (PPA). [5][6][7] The regioselectivity of such reactions can be influenced by the reaction conditions, such as the concentration of PPA. [5] The chemical structure of **Phantolide**, with its acetyl group and alkylated indan core, is relatively stable. It does not possess functional groups that are readily hydrolyzable under normal environmental pH conditions (pH 5-9). [4]

## Section 3: Biological Interactions and Toxicological Profile

The lipophilic nature of **Phantolide** facilitates its interaction with biological systems. Concerns have been raised regarding its potential for endocrine disruption and neurotoxicity.

### Endocrine Disrupting Potential

**Phantolide** has been investigated for its potential to interact with estrogen receptors (ER). In vitro studies have shown that **Phantolide** can induce a slight, dose-dependent stimulation of transcriptional activity in human embryonic kidney 293 (HEK293) cells transiently transfected with human estrogen receptor alpha (ER $\alpha$ ). [8] This weak estrogenic response was not observed in cells transfected with estrogen receptor beta (ER $\beta$ ). [8] However, in vivo studies, such as the uterine weight assay in juvenile mice, did not show any uterotrophic activity at relatively high dietary exposure levels. [8] This suggests that while there is some in vitro evidence of weak estrogenic activity, it may not translate to significant in vivo estrogenic effects at typical exposure levels.

A competitive binding assay is a standard method to determine the affinity of a test compound for a receptor. The following is a generalized protocol for assessing the binding of **Phantolide** to the human estrogen receptor alpha (ER $\alpha$ ), based on established methodologies. [9][10]

Objective: To determine the relative binding affinity of **Phantolide** for human ER $\alpha$  compared to the natural ligand, 17 $\beta$ -estradiol.

Materials:

- Human recombinant ER $\alpha$
- Radiolabeled 17 $\beta$ -estradiol (e.g., [ $^3$ H]-17 $\beta$ -estradiol)
- Unlabeled 17 $\beta$ -estradiol (for standard curve)
- **Phantolide** (test compound)
- Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
- Scintillation vials and scintillation fluid

- Microplate reader or scintillation counter

#### Procedure:

- Preparation of Reagents: Prepare serial dilutions of unlabeled  $17\beta$ -estradiol and **Phantolide** in the assay buffer.
- Assay Setup: In a microplate, combine a fixed concentration of human recombinant ER $\alpha$  and radiolabeled  $17\beta$ -estradiol with varying concentrations of either unlabeled  $17\beta$ -estradiol (for the standard curve) or **Phantolide**.
- Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
- Separation of Bound and Unbound Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration or dextran-coated charcoal adsorption.
- Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
- Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC<sub>50</sub> value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The relative binding affinity of **Phantolide** can then be calculated in comparison to that of unlabeled  $17\beta$ -estradiol.

Self-Validation: The inclusion of a standard curve with unlabeled  $17\beta$ -estradiol in each assay provides an internal validation of the experimental conditions and allows for the accurate determination of the relative binding affinity of the test compound.

## Neurotoxicity Assessment

The potential for neurotoxic effects of **Phantolide** is an area of active research. In vitro cell models are valuable tools for screening and mechanistic studies of chemical-induced neurotoxicity. [11] Cell lines such as the human neuroblastoma SH-SY5Y and the rat pheochromocytoma PC12 are commonly used for this purpose. [12][13][14] These cells can be differentiated to exhibit neuron-like characteristics, making them suitable for assessing changes

in cell viability, neurite outgrowth, and mitochondrial function upon exposure to test compounds. [\[13\]](#)

This protocol outlines a general procedure for assessing the cytotoxicity of **Phantolide** using the SH-SY5Y human neuroblastoma cell line.

Objective: To determine the concentration-dependent cytotoxic effect of **Phantolide** on SH-SY5Y cells.

Materials:

- SH-SY5Y human neuroblastoma cells
- Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics
- **Phantolide** stock solution (dissolved in a suitable solvent like DMSO)
- 96-well cell culture plates
- Cell viability assay reagent (e.g., MTT, WST-8, or a lactate dehydrogenase (LDH) release assay kit)
- Microplate reader

Procedure:

- Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
- Compound Exposure: Prepare serial dilutions of **Phantolide** in cell culture medium from the stock solution. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level across all wells. Replace the medium in the wells with the medium containing the different concentrations of **Phantolide**. Include vehicle control (solvent only) and untreated control wells.
- Incubation: Incubate the cells with **Phantolide** for a specified period (e.g., 24, 48, or 72 hours).

- Cell Viability Assessment:
  - For MTT/WST-8 assays: Add the reagent to each well and incubate for the recommended time. The viable cells will metabolize the reagent to produce a colored formazan product.
  - For LDH assay: Collect the cell culture supernatant to measure the amount of LDH released from damaged cells.
- Measurement: Measure the absorbance of the formazan product or the LDH activity using a microplate reader at the appropriate wavelength. [15][16]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the **Phantolide** concentration to determine the IC<sub>50</sub> value (the concentration that causes 50% inhibition of cell viability).

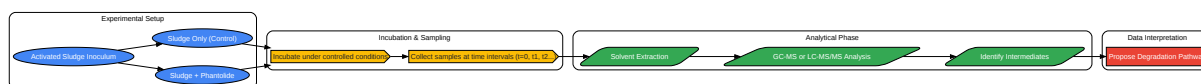
Self-Validation: The inclusion of both untreated and vehicle controls is essential to account for any effects of the solvent on cell viability. Performing the assay at multiple time points can provide insights into the time-dependent nature of the cytotoxicity.

## Section 4: Environmental Fate and Ecotoxicology

The widespread use of **Phantolide** in consumer products leads to its continuous release into the environment, primarily through wastewater. [4]Its persistence, bioaccumulation potential, and toxicity to aquatic organisms are therefore of significant concern.

### Environmental Persistence and Degradation

**Phantolide** is not readily biodegradable. [4]In activated sludge systems, its removal is attributed to a combination of biotransformation and sorption to sludge particles. [4]The biodegradation of related polycyclic aromatic hydrocarbons like naphthalene can proceed through various metabolic pathways, often involving the formation of intermediates such as salicylate. [17][18][19] **Phantolide** can undergo photodegradation when exposed to UV light. [4]Studies on other aromatic compounds have shown that photodegradation can involve processes like photo-oxidation, photo-isomerization, and photolysis, leading to a variety of degradation products. [20][21][22][23]



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Caption: Workflow for identifying **Phantolide** biodegradation intermediates.

## Bioaccumulation and Aquatic Toxicity

The high lipophilicity of **Phantolide** results in a significant potential for bioaccumulation in aquatic organisms. The bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the surrounding water, has been determined for **Phantolide**. In a 28-day study with bluegill sunfish (*Lepomis macrochirus*), the BCF for the whole fish was found to be 597. [4] The acute toxicity of **Phantolide** to fish can be assessed using standardized tests like the OECD 203 guideline. [24][25][26][27][28] This test determines the LC<sub>50</sub>, the concentration of a substance that is lethal to 50% of the test organisms over a specified period, typically 96 hours. [24][25]

Objective: To determine the 96-hour LC<sub>50</sub> of **Phantolide** for a selected fish species (e.g., Zebrafish, *Danio rerio*).

Materials:

- Juvenile fish of a recommended species, acclimated to laboratory conditions.
- Test water of known quality.
- **Phantolide** stock solution.
- Glass aquaria.

- Aeration system.
- Instruments for measuring water quality parameters (pH, dissolved oxygen, temperature).

Procedure:

- Range-Finding Test: Conduct a preliminary test with a wide range of **Phantolide** concentrations to determine the approximate range of toxicity.
- Definitive Test:
  - Prepare a series of test concentrations of **Phantolide** in the test water, along with a control group (no **Phantolide**). A geometric series of at least five concentrations is recommended.
  - Randomly distribute a specified number of fish into each aquarium.
  - The exposure period is 96 hours.
- Observations: Record mortalities and any sublethal effects (e.g., abnormal behavior) at 24, 48, 72, and 96 hours.
- Water Quality Monitoring: Measure and record pH, dissolved oxygen, and temperature at regular intervals.
- Data Analysis: Calculate the LC<sub>50</sub> value and its 95% confidence limits for each observation period using appropriate statistical methods (e.g., probit analysis).

Self-Validation: The inclusion of a control group is crucial to ensure that any observed mortality is due to the test substance and not other factors. Regular monitoring of water quality parameters ensures that the test conditions remain within acceptable limits.

## Section 5: Analytical Methodologies

The detection and quantification of **Phantolide** in various matrices, such as environmental samples and biological tissues, are typically performed using chromatographic techniques coupled with mass spectrometry.



## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of semi-volatile organic compounds like **Phantolide**. [29] The method combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.

Objective: To quantify the concentration of **Phantolide** in a water sample.

Materials:

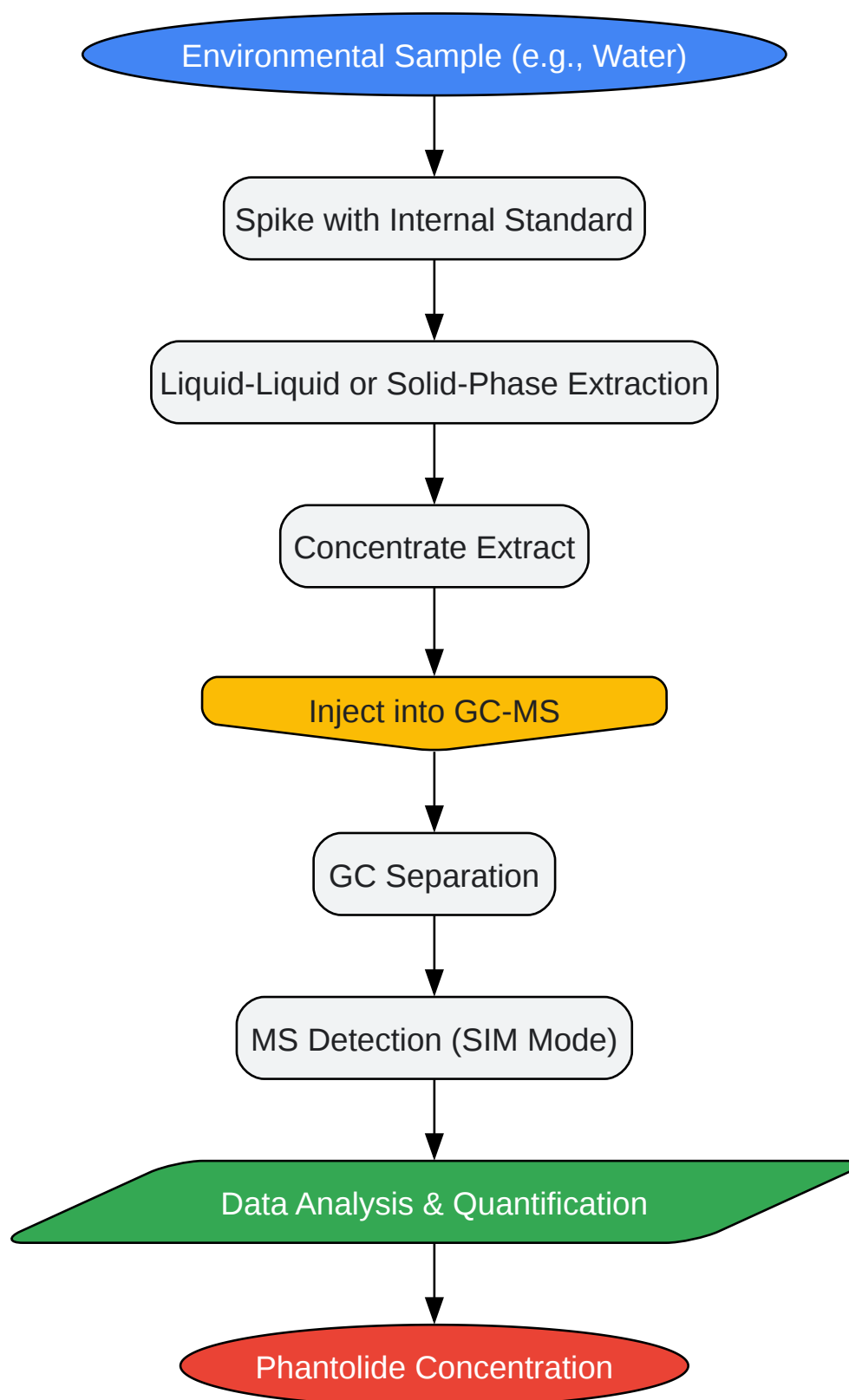
- Water sample.
- Internal standard (e.g., a deuterated analog of **Phantolide** or a compound with similar chemical properties).
- Organic solvent for extraction (e.g., dichloromethane or hexane).
- Solid-phase extraction (SPE) cartridges (optional, for sample cleanup and concentration).
- GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

Procedure:

- Sample Preparation:
  - Spike the water sample with a known amount of the internal standard.
  - Extract **Phantolide** from the water sample using liquid-liquid extraction with an organic solvent or by passing the sample through an SPE cartridge. [30][31] \* Concentrate the extract to a small volume under a gentle stream of nitrogen.
- GC-MS Analysis:
  - Inject a small volume (e.g., 1  $\mu$ L) of the concentrated extract into the GC-MS system. [32]  
\* GC Conditions: Use a temperature program that effectively separates **Phantolide** from other components in the sample.

- MS Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for **Phantolide** and the internal standard.
- Quantification:
  - Create a calibration curve by analyzing standards of known **Phantolide** concentrations containing the same amount of internal standard.
  - Calculate the concentration of **Phantolide** in the original water sample based on the peak area ratio of **Phantolide** to the internal standard and the calibration curve.

Self-Validation: The use of an internal standard corrects for variations in extraction efficiency and instrument response, thereby improving the accuracy and precision of the quantification.



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Caption: General workflow for the GC-MS analysis of **Phantolide**.

## Section 6: Conclusion and Future Perspectives

**Phantolide** is a widely used synthetic musk with a well-characterized chemical profile. While its fragrance properties are valuable, its lipophilicity and persistence raise environmental and toxicological concerns. The available data suggests weak in vitro estrogenic activity, but this is not consistently observed in vivo. Further research is warranted to fully elucidate its potential for neurotoxicity and to identify its specific biodegradation and photodegradation pathways and products in the environment. The development of more readily biodegradable and less bioaccumulative alternatives remains a key goal for the fragrance industry. The protocols and information provided in this guide offer a framework for researchers to conduct further investigations into the properties and effects of **Phantolide**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Phantolide (CAS No. 15323-35-0)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117643#phantolide-cas-number-15323-35-0]

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